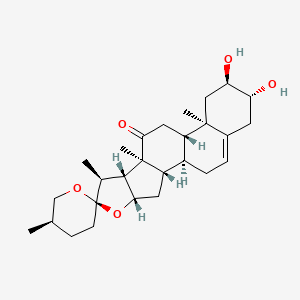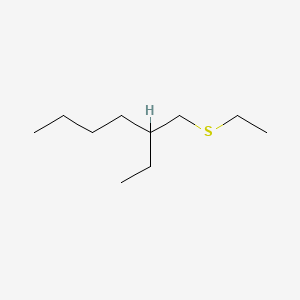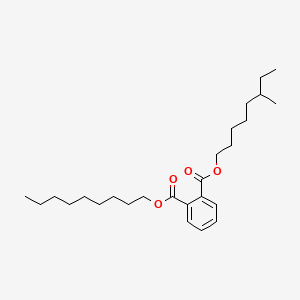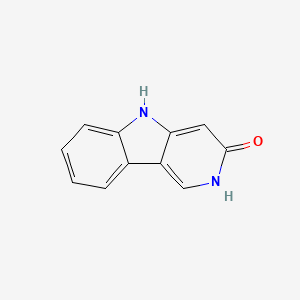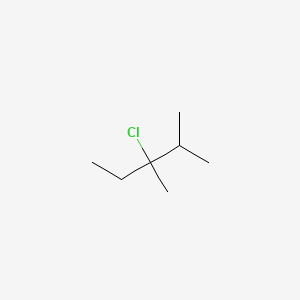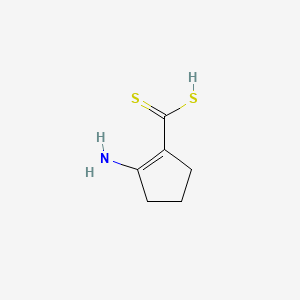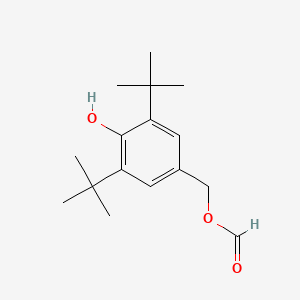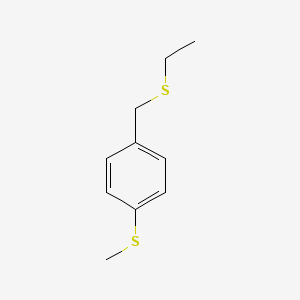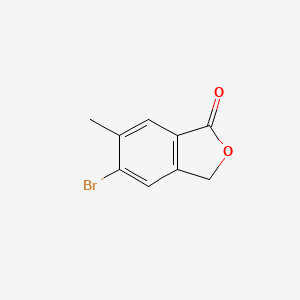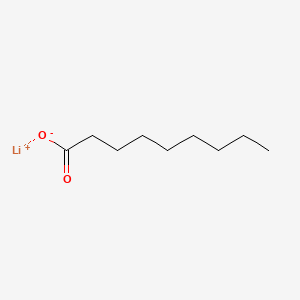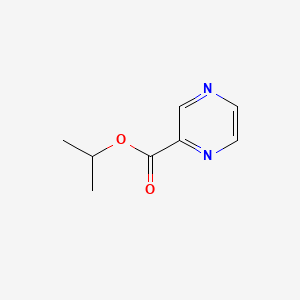
Isopropyl pyrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl pyrazinecarboxylate is a chemical compound belonging to the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of isopropyl pyrazinecarboxylate typically involves the esterification of pyrazinecarboxylic acid with isopropanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Pyrazinecarboxylic acid+IsopropanolH2SO4Isopropyl pyrazinecarboxylate+H2O
Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Isopropyl pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid.
Reduction: Reduction reactions can convert it to pyrazinecarboxylate esters with different alkyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
Isopropyl pyrazinecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of isopropyl pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Isopropyl pyrazinecarboxylate can be compared with other pyrazine derivatives, such as:
Pyrazinecarboxylic acid: The parent compound, which lacks the isopropyl ester group.
Methyl pyrazinecarboxylate: A similar ester with a methyl group instead of an isopropyl group.
Ethyl pyrazinecarboxylate: Another ester with an ethyl group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity.
Properties
CAS No. |
93778-21-3 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
propan-2-yl pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-6(2)12-8(11)7-5-9-3-4-10-7/h3-6H,1-2H3 |
InChI Key |
UQIVGDUWRUPYRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


